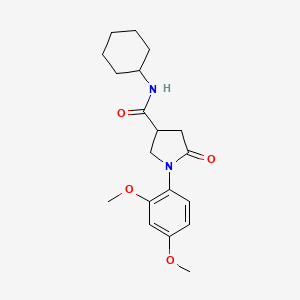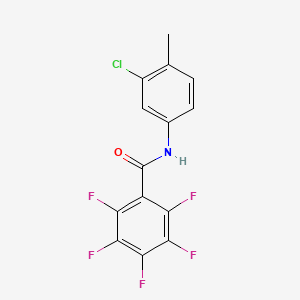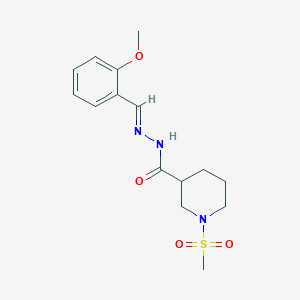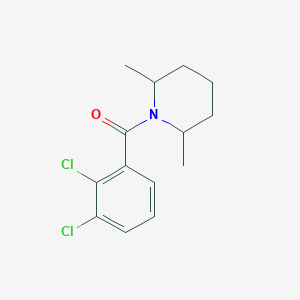
N-cyclohexyl-1-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
N-cyclohexyl-1-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that has been used for decades. However, CPP-115 has been shown to be more effective and less toxic than vigabatrin.
Mecanismo De Acción
N-cyclohexyl-1-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, N-cyclohexyl-1-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide increases the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures.
Biochemical and Physiological Effects:
N-cyclohexyl-1-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, reduce the activity of glutamate receptors, and increase the levels of the neurotransmitter dopamine. N-cyclohexyl-1-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-inflammatory effects and to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclohexyl-1-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity for GABA aminotransferase. This allows researchers to study the effects of GABA on the brain without the interference of other neurotransmitters. However, one limitation of using N-cyclohexyl-1-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its potential toxicity at high doses. Researchers must be careful to use appropriate doses and monitor for any adverse effects.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-1-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential use in treating addiction. N-cyclohexyl-1-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential use in humans. Another area of interest is its potential use in treating neuropathic pain. N-cyclohexyl-1-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to be effective in reducing pain in animal models, and further research is needed to determine its potential use in humans. Finally, researchers are interested in developing more potent and selective inhibitors of GABA aminotransferase, which could have even greater therapeutic potential than N-cyclohexyl-1-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Aplicaciones Científicas De Investigación
N-cyclohexyl-1-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential use in treating various neurological disorders, including addiction, epilepsy, and neuropathic pain. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, as well as reducing seizures in animal models of epilepsy. N-cyclohexyl-1-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have potential as a treatment for neuropathic pain.
Propiedades
IUPAC Name |
N-cyclohexyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-24-15-8-9-16(17(11-15)25-2)21-12-13(10-18(21)22)19(23)20-14-6-4-3-5-7-14/h8-9,11,13-14H,3-7,10,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKYDXHNGBSYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-oxo-3-[(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]propanoate](/img/structure/B4753989.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-3-phenylpropanamide](/img/structure/B4753996.png)
![N-(2,3-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4754004.png)








![3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4754087.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4754093.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4754103.png)